REACTION_CXSMILES
|
[Br-:1].[Br-:2].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH:24]=[CH:23]1.CC([OH:35])(C)C>>[Br:1][C:24]1([Br:2])[C:25]2[C:30](=[N:29][CH:28]=[CH:27][CH:26]=2)[NH:22][C:23]1=[O:35] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
220.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
27.13 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
1.36 L
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After additional stirring at r.t. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated between water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with AcOEt (2×800 mL)
|
Type
|
WASH
|
Details
|
Combined organic solutions were washed with water (2×500 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dyness in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with CH2Cl2 (1500 mL) for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (250 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(NC2=NC=CC=C21)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.85 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |